molecular formula C13H16N2O5S B2440564 N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 799257-07-1

N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2440564
CAS RN: 799257-07-1
M. Wt: 312.34
InChI Key: QHBJTHRUBDKABN-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA is a member of the benzothiazole family of compounds, which have been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In

Scientific Research Applications

Photophysical Properties

Research into the photophysical properties of related benzothiazole compounds, such as those involving hydrogen-bonded assemblies, provides insights into their structural characteristics and potential applications in materials science. For example, studies on N-(benzo[d]thiazol-2-yl) acetamide crystals revealed the impact of substituents on hydrogen bonding and assembly formation, which could influence the development of novel materials with specific optical properties (Balijapalli et al., 2017).

Antioxidant and Anti-inflammatory Activities

Compounds structurally similar to N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide have been evaluated for their antioxidant and anti-inflammatory activities. Novel derivatives have shown potential in scavenging free radicals and inhibiting lipid peroxidation, suggesting their use as therapeutic agents for conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Apoptosis Induction

Research on benzothiazole derivatives has explored their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism involves the generation of reactive oxygen species, mitochondrial membrane potential disruption, and activation of caspases, indicating a pathway for the development of new cancer therapies (Repický et al., 2009).

Analgesic Activity

Some benzothiazole acetamide derivatives have been investigated for their analgesic activities, demonstrating significant effects in models of thermal, mechanical, and chemical nociception. This suggests their potential use in pain management and the development of new analgesic drugs (Kaplancıklı et al., 2012).

Photovoltaic Efficiency Modeling

Benzothiazolinone acetamide analogs have been studied for their light harvesting efficiency and potential application in dye-sensitized solar cells (DSSCs). These studies include vibrational spectra analysis, photochemical and thermochemical modeling, indicating the potential of such compounds in enhancing photovoltaic efficiency (Mary et al., 2020).

properties

IUPAC Name

N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-20-8-4-7-14-12(16)9-15-13(17)10-5-2-3-6-11(10)21(15,18)19/h2-3,5-6H,4,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBJTHRUBDKABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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